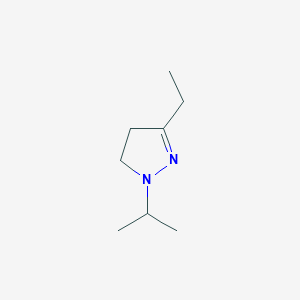

2-Pyrazoline, 3-ethyl-1-isopropyl-

Description

Overview of Pyrazoline Heterocycles: Structural Characteristics and Isomerism

Pyrazolines exist in three isomeric forms, depending on the position of the endocyclic double bond: 1-pyrazoline, 2-pyrazoline (B94618), and 3-pyrazoline. wikipedia.orgnih.gov 2-Pyrazolines are generally the most stable of the three isomers. chim.it The stability of the pyrazoline ring is influenced by the substituents attached to it. enamine.net For instance, 1-pyrazolines with a quaternary carbon or an aryl group at the 3-position exhibit relative stability. enamine.net

Table 1: Isomers of Pyrazoline

The structure of 2-Pyrazoline, 3-ethyl-1-isopropyl- indicates an ethyl group at the 3-position and an isopropyl group at the 1-position of the 2-pyrazoline ring. These alkyl substituents influence the compound's physical and chemical properties.

Significance of Pyrazoline Derivatives in Contemporary Chemical Research

Pyrazoline derivatives are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological and photophysical properties. researchgate.netresearchgate.net They are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant effects. globalresearchonline.netresearchgate.net The versatility of the pyrazoline scaffold allows for the synthesis of a vast library of derivatives with tailored properties. mdpi.com

In materials science, pyrazoline derivatives are recognized for their fluorescent properties, making them useful as fluorescent brightening agents. nih.gov

Scope and Research Focus on 2-Pyrazoline, 3-ethyl-1-isopropyl- and Related Structural Motifs

While direct research on 2-Pyrazoline, 3-ethyl-1-isopropyl- is not extensively documented, research on related structural motifs provides valuable insights. The synthesis of 2-pyrazoline derivatives is a well-established area of organic chemistry. chim.it A common and effective method involves the condensation reaction of α,β-unsaturated aldehydes or ketones with hydrazines. chim.itmdpi.com The reaction is often catalyzed by an acid, such as acetic acid. chim.it

For instance, the synthesis of 1,3,5-triaryl-2-pyrazoline derivatives has been achieved through the reaction of chalcones with phenylhydrazine (B124118) using cerium chloride heptahydrate as a catalyst in a green solvent. researchgate.net Another approach involves the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) in the presence of n-butyric acid. pramanaresearch.org

Table 2: Related Pyrazoline Derivatives and their Synthesis

The study of pyrazoline derivatives with various alkyl and aryl substitutions continues to be an active area of research, driven by the quest for new therapeutic agents and advanced materials.

Table of Compounds

Table 3: Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

18631-72-6 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

5-ethyl-2-propan-2-yl-3,4-dihydropyrazole |

InChI |

InChI=1S/C8H16N2/c1-4-8-5-6-10(9-8)7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

UMSXSCVFMDGXJU-UHFFFAOYSA-N |

SMILES |

CCC1=NN(CC1)C(C)C |

Canonical SMILES |

CCC1=NN(CC1)C(C)C |

Synonyms |

3-Ethyl-1-isopropyl-2-pyrazoline |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrazoline, 3 Ethyl 1 Isopropyl and Its Analogues

Classical Cycloaddition Reactions

The traditional approaches to synthesizing the 2-pyrazoline (B94618) ring are robust and have been refined over many decades. These methods typically involve the formation of the heterocyclic ring through the reaction of linear precursors that undergo cyclization.

Condensation of α,β-Unsaturated Carbonyl Compounds with Hydrazines/Substituted Hydrazines

The most prevalent and straightforward method for the synthesis of 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone and a hydrazine (B178648) derivative. sci-hub.seresearchgate.net For the specific synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl-, the logical precursors would be 1-penten-3-one (also known as ethyl vinyl ketone) and isopropylhydrazine.

In this reaction, the nucleophilic nitrogen of isopropylhydrazine attacks the β-carbon of the α,β-unsaturated ketone in a Michael-type addition. This is followed by an intramolecular cyclization via condensation between the newly formed amino group and the carbonyl group, ultimately yielding the 2-pyrazoline ring after dehydration. The reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid, and can be catalyzed by either acid or base. nih.gov

The general reaction scheme is as follows: 1-Penten-3-one + Isopropylhydrazine → 2-Pyrazoline, 3-ethyl-1-isopropyl-

Table 1: Examples of 2-Pyrazoline Synthesis via Condensation

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Product | Conditions | Yield (%) | Reference |

| Chalcone | Phenylhydrazine (B124118) HCl | 1,3,5-Triphenyl-2-pyrazoline | Acetic acid/water, ultrasound | 96 | nih.gov |

| 1,3-Diphenyl-2-propen-1-one | Hydrazine hydrate (B1144303) | 3,5-Diphenyl-2-pyrazoline | Acetic acid, reflux | Not specified | researchgate.net |

| Substituted Chalcones | Phenylhydrazine | Various 1,3,5-triaryl-2-pyrazolines | Acetic acid, reflux | Not specified | nih.gov |

Intramolecular Cyclization of Hydrazones

Another classical approach involves the intramolecular cyclization of hydrazones derived from α,β-unsaturated carbonyl compounds or other suitably functionalized carbonyls. organic-chemistry.org In this method, the hydrazone is first formed by reacting a carbonyl compound with a hydrazine. The subsequent cyclization step can be induced under various conditions, such as heating or the presence of a catalyst.

For the target molecule, one could envision the formation of a hydrazone from an appropriate unsaturated aldehyde or ketone with isopropylhydrazine. For example, the N-isopropylhydrazone of an aldehyde with a latent leaving group on the γ-carbon could cyclize to form the pyrazoline ring. More recent developments have shown efficient copper(II)-catalyzed cyclization of N-propargyl hydrazones to yield substituted pyrazolines. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions (e.g., with diazoalkanes, azomethine imines)

The [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves a 1,3-dipole (a three-atom, four-π-electron species) and a dipolarophile (typically an alkene or alkyne). numberanalytics.comnumberanalytics.comslideshare.net

To synthesize the 3-ethyl-1-isopropyl-2-pyrazoline, one could theoretically react an alkene with a diazoalkane. The reaction of diazoalkanes with alkenes typically yields 1-pyrazolines, which can then isomerize to the more stable 2-pyrazolines. researchgate.net The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Another important class of 1,3-dipoles used for pyrazoline synthesis are nitrilimines, which can be generated in situ from hydrazonoyl halides. These react with alkenes in a highly regioselective manner to afford 2-pyrazolines. mdpi.com A plausible, though not explicitly documented, route to the target molecule could involve the reaction of a nitrilimine bearing an isopropyl group at the nitrogen with 1-butene.

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazoline Synthesis

| 1,3-Dipole | Dipolarophile | Product | Conditions | Reference |

| Nitrilimines | Thioaurone derivatives | Spiro-2-pyrazolines | Not specified | mdpi.com |

| Diazo compounds | Acetylene derivatives | Pyrazoles (via pyrazoline) | Microwave irradiation | researchgate.net |

| Azomethine imines | Alkenes | Pyrazolidines (can be oxidized to pyrazolines) | Various | wikipedia.org |

Synthesis from 1,3-Diketones and Hydrazine Derivatives

The reaction of 1,3-diketones with hydrazine derivatives is a cornerstone for the synthesis of pyrazoles. nih.govorganic-chemistry.org This reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole (B372694) ring.

While this method is predominantly used for pyrazole synthesis, the intermediate is a pyrazoline derivative. organic-chemistry.org By carefully controlling the reaction conditions and preventing the final aromatization step (oxidation or elimination), it is sometimes possible to isolate the pyrazoline. For the synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl-, the required starting materials would be 2,4-hexanedione (B1211359) and isopropylhydrazine. However, this route is generally more challenging for obtaining pyrazolines compared to the condensation with α,β-unsaturated ketones due to the high propensity for aromatization.

Modern and Green Synthetic Approaches

In recent years, synthetic chemistry has moved towards more efficient and environmentally benign methodologies. These modern approaches often lead to higher yields, shorter reaction times, and easier work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate a wide range of chemical reactions. nih.govacs.org The synthesis of pyrazolines is no exception, with numerous reports highlighting the benefits of microwave irradiation for the classical condensation of α,β-unsaturated ketones with hydrazines. sci-hub.seresearchgate.netresearchgate.netnih.gov

The application of microwave heating can dramatically reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.govacs.org The synthesis of 2-Pyrazoline, 3-ethyl-1-isopropyl- from 1-penten-3-one and isopropylhydrazine could likely be optimized using microwave irradiation, potentially in the presence of a catalyst or in a solvent-free system, aligning with the principles of green chemistry.

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazoline Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

| Chalcone + Hydrazine | Reflux for 7-9 hours | 9-10 minutes | acs.org |

| Chalcone + Hydrazine Hydrate | Not specified | 10 minutes at 280 W | nih.gov |

| Dibenzalacetones + Phenylhydrazines | Not specified | 15-70 minutes at 100 W | nih.gov |

Ultrasound-Mediated Reactions (Sonochemistry)

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, milder conditions, and higher yields compared to conventional heating methods. nih.govnih.gov The application of sonochemistry to the synthesis of 2-pyrazoline derivatives has been shown to be a green and efficient approach. researchgate.netnih.gov

The mechanism of sonochemical reactions involves acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. aip.org

In the context of pyrazoline synthesis, ultrasound can be employed in the key cyclocondensation step between chalcones (α,β-unsaturated ketones) and hydrazines. researchgate.net For instance, the synthesis of 1,3,5-triaryl-2-pyrazolines has been successfully achieved in high yields (83–96%) within 1.5–2 hours under ultrasound irradiation at room temperature in a sodium acetate-acetic acid aqueous solution. nih.gov This method is significantly faster than traditional heating methods. nih.gov

| Reaction | Conditions | Reaction Time | Yield | Reference |

| Chalcone + Phenylhydrazine HCl | Ultrasound, rt, NaOAc/AcOH(aq) | 1.5-2 h | 83-96% | nih.gov |

| Chalcone + Phenylhydrazine HCl | Stirring, rt, NaOAc/AcOH(aq) | 8 h | 76% | nih.gov |

| Acetylaminochalcones + Hydrazine | Ultrasound, NaOAc/AcOH(aq) | 1.5-2.3 h | 81-89% | nih.gov |

Catalyst-Mediated Synthesis (e.g., solid acid catalysts, metal complexes)

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity. In the synthesis of 2-pyrazolines, both acid and base catalysts are commonly employed. ajgreenchem.com

Solid Acid Catalysts:

Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. wiley.com Materials like silica-supported KHSO₄·H₂O have been effectively used for the solvent-free synthesis of 1,3,5-trisubstituted 2-pyrazolines. sci-hub.seresearchgate.net Another example is the use of Amberlyst-15, a sulfonic acid resin, which has been shown to be a highly active catalyst for the synthesis of triazine-based pyrazoline derivatives, with optimal yields achieved at a specific catalyst loading. aip.org

Metal Complexes:

Transition metal complexes have also found application in the synthesis and functionalization of pyrazoline derivatives. nih.govderpharmachemica.comnih.govacs.org These complexes can act as catalysts in various transformations. For instance, copper complexes have been noted for their catalytic activity. derpharmachemica.com The coordination of pyrazoline ligands to metal centers can also lead to new materials with interesting properties. ajgreenchem.com The synthesis of metal complexes of pyrazoline derivatives with ions such as Ni(II), Co(II), Cu(II), and Zn(II) has been reported, and these complexes have been characterized using various spectroscopic techniques. derpharmachemica.com

The following table provides examples of catalyst-mediated synthesis of pyrazolines:

| Catalyst | Reaction Type | Conditions | Outcome | Reference |

| KHSO₄·H₂O/Silica (B1680970) gel | Solvent-free cyclization | Grinding/Heating | Efficient synthesis of 1,3,5-trisubstituted 2-pyrazolines | sci-hub.seresearchgate.net |

| Amberlyst-15 | Cyclization | Reflux | High yield of triazine-based pyrazolines | aip.org |

| Tetrabutylammonium bromide (TBAB) | Chalcone ring-closure | Heating | Synthesis of N-substituted pyrazolines | nih.gov |

| Methanoic acid | Cyclization | Thermal | Formation of 1,3,5-trisubstituted-2-pyrazolines | e-journals.in |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. asianpubs.org Several methods have been developed for the synthesis of 2-pyrazolines under solvent-free conditions.

One common approach is the use of grinding techniques, where reactants are mixed and ground together in a mortar and pestle, sometimes with a catalytic amount of an acid like acetic acid. tandfonline.com This method is simple, rapid, and often proceeds at room temperature, leading to high yields and easy work-up. tandfonline.com

Another solvent-free method involves the use of solid-supported catalysts under microwave irradiation or thermal conditions. sci-hub.se For example, the synthesis of 1,3,5-trisubstituted 2-pyrazolines has been achieved using KHSO₄·H₂O adsorbed on silica gel without any solvent. sci-hub.seresearchgate.net Ionic liquids have also been employed as both a solvent and catalyst in the solvent-free synthesis of substituted-2-pyrazolines, offering a recyclable reaction medium. asianpubs.org

The table below highlights different solvent-free approaches for pyrazoline synthesis:

| Method | Catalyst/Medium | Conditions | Outcome | Reference |

| Grinding | Acetic acid (catalytic) | Room temperature, 8-12 min | High yields, clean reaction | tandfonline.com |

| Microwave Irradiation | K₂CO₃ or Basic alumina | Solvent-free | Synthesis of 1-thiocarbamoyl-3,5-diaryl 2-pyrazolines | sci-hub.se |

| Thermal/Microwave | KHSO₄·H₂O/Silica gel | Solvent-free | Synthesis of 1,3,5-trisubstituted 2-pyrazolines | sci-hub.seresearchgate.net |

| Reflux | Imidazolium based ionic liquid | Solvent-free, 5 h | Good yields, recyclable catalyst | asianpubs.org |

Flow Chemistry Techniques for Multi-step Synthesis

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages in terms of safety, scalability, and automation. nih.govmdpi.com This approach is particularly beneficial for handling hazardous intermediates, such as diazo compounds, which are sometimes used in pyrazoline synthesis. nih.govrsc.org

Multi-step synthesis of 2-pyrazolines has been successfully demonstrated using flow chemistry. rsc.orgrsc.orgvapourtec.com For example, a rapid multi-step synthesis of 2-pyrazolines from aldehydes has been reported, involving the in-situ generation of unstabilized diazo species followed by a [3+2] cycloaddition with alkenes in a continuous flow setup. rsc.orgrsc.org This method allows for the generation of a library of pyrazoline compounds in an automated fashion. rsc.org

Flow chemistry also enables reactions to be performed at elevated temperatures and pressures, which can significantly accelerate reaction rates. nih.gov A telescoped, four-step synthesis of a measles therapeutic containing a pyrazole core has been achieved in a total residence time of just 31.7 minutes using a continuous flow assembly line. nih.gov

Key features of flow chemistry in pyrazoline synthesis include:

Safe handling of hazardous intermediates: Small reaction volumes minimize risks associated with unstable compounds like diazoalkanes. nih.gov

Rapid reaction optimization: Automated systems allow for quick screening of reaction parameters.

Scalability: Production can be scaled up by running the flow system for longer periods. rsc.org

Telescoped reactions: Multiple reaction steps can be performed sequentially without isolating intermediates. nih.gov

Stereoselective Synthesis Strategies

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a major focus in modern organic chemistry. For pyrazolines, which can possess stereocenters, the development of stereoselective synthetic methods is crucial.

Asymmetric catalysis is a key strategy for achieving enantioselective synthesis. Chiral catalysts can be used to control the stereochemical outcome of the cyclization reaction. For example, a catalytic asymmetric 1,3-dipolar cycloaddition of terminal alkynes with acyclic azomethine imines, generated in situ, has been developed using a Cu(I)/pybox and axially chiral dicarboxylic acid co-catalyst system to produce chiral 3-pyrazolines. organic-chemistry.org

Another approach involves the use of chiral Brønsted acids as catalysts. The 6π-electrocyclization of protonated α,β-unsaturated hydrazones, catalyzed by a chiral Brønsted acid, can lead to the formation of 1-protonated 3-pyrazolines, which then isomerize to chiral 2-pyrazolines. csic.es

Specific Substituent Introduction via Directed Synthesis

The ability to introduce specific substituents at desired positions on the pyrazoline ring is essential for tuning the molecule's properties. Directed synthesis strategies allow for the preparation of a wide range of analogues with diverse functionalities.

The classical and most versatile method for introducing substituents is through the selection of appropriately substituted starting materials, namely the α,β-unsaturated carbonyl compound and the hydrazine derivative. ajgreenchem.commdpi.com By varying the substituents on the aromatic rings of chalcones and using different hydrazine derivatives (e.g., phenylhydrazine, hydrazine hydrate, semicarbazide), a vast library of 1,3,5-trisubstituted-2-pyrazolines can be generated. nih.gove-journals.innih.gov

For instance, to synthesize 3-ethyl-1-isopropyl-2-pyrazoline, one would react an α,β-unsaturated carbonyl compound bearing an ethyl group at the β-position with isopropylhydrazine.

Further functionalization of a pre-formed pyrazoline ring is another powerful strategy. For example, the free NH group at the 1-position of the pyrazoline ring can be acylated or sulfonylated by reacting the pyrazoline with acyl chlorides or sulfonyl chlorides. nih.govnih.gov This allows for the introduction of a wide variety of substituents at this position. One-pot, multi-component reactions also offer an efficient way to assemble complex pyrazoline structures with specific substitution patterns. researchgate.netnih.govorganic-chemistry.org

Chemical Reactivity and Transformations of 2 Pyrazoline, 3 Ethyl 1 Isopropyl Derivatives

Ring Modification and Aromatization Reactions

The inherent reactivity of the 2-pyrazoline (B94618) ring allows for its conversion into more stable aromatic systems or rearrangement into different ring structures.

Oxidation to Pyrazole (B372694) Systems

A fundamental transformation of 2-pyrazolines is their oxidation to the corresponding aromatic pyrazoles. benthamdirect.com This aromatization process introduces a double bond within the heterocyclic ring, leading to a more stable π-conjugated system. Various oxidizing agents have been effectively employed for this purpose. For instance, 1,3,5-trisubstituted-2-pyrazolines can be oxidized to their respective pyrazole derivatives in good to excellent yields using a DABCO-Br2 complex in acetic acid at room temperature. chemicalbook.com Another effective method involves the use of palladium on carbon (Pd/C) in acetic acid. chemicalbook.com

The oxidation can also be achieved using molecular oxygen in the presence of activated carbon, providing an environmentally friendly and economical approach. organic-chemistry.org This method has been successfully applied to 1,3,5-trisubstituted pyrazolines, yielding the corresponding pyrazoles in excellent yields. organic-chemistry.org The reaction mechanism for oxidative aromatization typically involves the removal of two hydrogen atoms from the pyrazoline ring, leading to the formation of the aromatic pyrazole. researchgate.net An electrochemically enabled approach using sodium chloride as a redox mediator also offers a sustainable route to pyrazoles from pyrazolines. rsc.org

| Oxidizing Agent/System | Conditions | Substrate Scope | Yield | Reference |

| DABCO-Br2 | Acetic acid, room temperature | 1,3,5-Trisubstituted-2-pyrazolines | Good to excellent | chemicalbook.com |

| Pd/C | Acetic acid | 1,3,5-Trisubstituted-2-pyrazolines | Not specified | chemicalbook.com |

| Molecular Oxygen/Activated Carbon | Acetic acid or xylene, 50-120°C | 1,3,5-Trisubstituted pyrazolines | Excellent | organic-chemistry.org |

| NaCl (electrochemical) | Biphasic system (aqueous/organic) | Broad | Good to excellent | rsc.org |

| Bromine | In situ oxidation after pyrazoline formation | Pyrazoline intermediates | Very good | organic-chemistry.org |

| DMSO/Oxygen | Heating | 3,5-disubstituted or 3,4,5-trisubstituted pyrazolines | Not specified | organic-chemistry.org |

Ring Contraction and Expansion Reactions

Beyond aromatization, the pyrazoline ring can undergo transformations that alter its size. Ring contraction of pyrazoline derivatives can lead to the formation of cyclopropanes. enamine.net This is often achieved through the extrusion of dinitrogen from 1-pyrazolines, which can be generated in situ from the corresponding 2-pyrazolines, typically under photolytic conditions. enamine.netrsc.org

While less common, ring expansion reactions of pyrazoline systems can also occur, leading to larger heterocyclic structures. For instance, certain pyrazoline derivatives can be transformed into seven-membered rings like 1,4-diazepines under specific reaction conditions. researchgate.net

Substitution and Functionalization at Nitrogen Atoms

The nitrogen atoms in the 2-pyrazoline ring are nucleophilic centers and can readily participate in reactions to introduce new substituents.

N-Acylation and N-Alkylation

The N1-position of the 2-pyrazoline ring is susceptible to acylation and alkylation. N-acylation is commonly achieved by treating the pyrazoline with acyl chlorides or anhydrides in the presence of a base. researchgate.net This reaction introduces an acyl group onto the N1 nitrogen, forming N-acyl-2-pyrazolines.

Alkylation at the N1 position can be accomplished using various alkylating agents, such as alkyl halides. These reactions typically proceed via nucleophilic substitution, where the N1 nitrogen attacks the electrophilic carbon of the alkylating agent.

Reactions with Heteroallenes (e.g., Isocyanates, Isothiocyanates, Carbon Disulfide, Carbodiimides)

The nucleophilic N1-atom of 2-pyrazolines can react with a variety of heteroallenes. The reaction with isocyanates and isothiocyanates leads to the formation of N-carbamoyl and N-thiocarbamoyl pyrazoline derivatives, respectively. ajgreenchem.comresearchgate.net These reactions involve the addition of the N-H bond across the C=N or C=S double bond of the heteroallene.

Similarly, reaction with carbon disulfide in the presence of a base can introduce a dithiocarboxylate group at the N1 position. Carbodiimides can also react with the N1-H of the pyrazoline ring to form N-guanidino-substituted pyrazolines.

Reactions at the Carbon Ring Positions

The carbon atoms of the 2-pyrazoline ring also offer sites for functionalization, allowing for the introduction of various substituents and further diversification of the pyrazoline scaffold.

Reactions such as the Vilsmeier-Haack reaction allow for the introduction of a formyl group onto the pyrazoline ring. igmpublication.orgnih.govresearchgate.net This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, which then acts as an electrophile. organic-chemistry.org In 1-phenyl-2-pyrazolines, formylation occurs at the 3-position if it is unsubstituted. chemicalbook.com If the 3-position is occupied, the reaction may occur at the para-position of the N1-phenyl ring. chemicalbook.com

The Mannich reaction provides a route to introduce aminomethyl groups onto the pyrazoline ring. derpharmachemica.com This three-component reaction involves an amine, formaldehyde, and the pyrazoline, which acts as the active hydrogen compound. The reaction can be used to synthesize 3- and 4-functionalized 2-pyrazolines. znaturforsch.com

Furthermore, the C4 and C5 positions of the pyrazoline ring can be functionalized through various other reactions, including those that proceed via radical intermediates, to introduce substituents like thiocyano groups. researchgate.net The specific position of substitution often depends on the substituents already present on the pyrazoline ring and the reaction conditions employed. researchgate.netbeilstein-journals.org

| Reaction | Reagents | Position of Functionalization | Product Type | Reference |

| Vilsmeier-Haack | DMF/POCl3 | C3 or C4 | Formyl pyrazoles | chemicalbook.comigmpublication.orgnih.gov |

| Mannich Reaction | Formaldehyde, Amine | C3, C4 | Aminomethyl pyrazolines | derpharmachemica.comznaturforsch.com |

| Coupling Reaction | Diazonium halide | C3 | Aryldiazo-2-pyrazolines | chemicalbook.com |

| Thiocyanation | PhICl2/NH4SCN | C4 | Thiocyano-pyrazoles | beilstein-journals.org |

| Radical Thiocyanation | NH4SCN, Co(acac)2, K2S2O8 | C5 | SCN-substituted pyrazolines | researchgate.net |

Transformations Involving the Endocyclic Double Bond

The endocyclic C=N double bond in 2-pyrazolines is a key site for chemical reactions. Its reactivity is analogous to that of an enamine, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

The synthesis of 2-pyrazolines often involves the cyclization of α,β-unsaturated hydrazones. chim.it This process can be enantioselective, leading to chiral 2-pyrazolines. chim.it The initial product is often a 3-pyrazoline, which then isomerizes to the thermodynamically more stable 2-pyrazoline. chim.it This stability is attributed to the conjugation of the double bond with the lone pair of the N1 nitrogen atom.

The endocyclic double bond can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions of nitrile imines with alkenes are a common method for synthesizing 2-pyrazolines. nih.gov The reactivity of the double bond is influenced by the substituents on the pyrazoline ring.

Reactions of C-Substituents

The substituents at the C3 and C5 positions of the 2-pyrazoline ring can undergo various transformations. The reactivity of these substituents is influenced by the electronic nature of the pyrazoline ring.

The synthesis of 2-pyrazolines with various substituents at the C3 and C5 positions can be achieved through the reaction of α,β-unsaturated ketones with hydrazines. rdd.edu.iqnih.gov This allows for the introduction of a wide range of functional groups. The nature of these substituents, in turn, dictates their subsequent reactivity. For example, the presence of an aryl group can lead to electrophilic substitution reactions on the aromatic ring.

General Reactivity Patterns

Reduction Reactions

The reduction of the 2-pyrazoline ring can lead to the corresponding pyrazolidine. This transformation typically involves the reduction of the endocyclic C=N double bond. Various reducing agents can be employed for this purpose. While specific data for 1,3-dialkyl-2-pyrazolines is scarce, general methods for the reduction of the C=N bond in similar heterocyclic systems are applicable.

Table 1: Representative Reduction Reactions of 2-Pyrazoline Derivatives

| Substrate (2-Pyrazoline Derivative) | Reagent and Conditions | Product | Reference |

| General 1,3,5-trisubstituted 2-pyrazolines | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Corresponding pyrazolidine | csic.es |

| General 1,3,5-trisubstituted 2-pyrazolines | Sodium borohydride (B1222165) (NaBH₄) | Corresponding pyrazolidine | csic.es |

Note: This table presents generalized reduction reactions for 2-pyrazoline derivatives due to the lack of specific data for 3-ethyl-1-isopropyl-2-pyrazoline.

Rearrangement Reactions

2-Pyrazolines can undergo various rearrangement reactions, often promoted by heat or catalysts. These rearrangements can involve the migration of substituents or ring transformations. The pyrolysis of 4,4-dialkyl-Δ¹-pyrazolines, for example, leads to cyclopropane (B1198618) and olefin products through the rearrangement of an alkyl group. cdnsciencepub.com This suggests the development of a positive charge at C5 in the transition state. cdnsciencepub.com

The van Alphen–Hüttel rearrangement is a known transformation for 3H-pyrazoles, which can be related to 2-pyrazolines, involving the migration of a substituent from one position to another on the ring. researchgate.net While this specific rearrangement is more characteristic of 3H-pyrazoles, it highlights the potential for skeletal reorganization within the pyrazole framework.

In some cases, the synthesis of pyrazolines can be accompanied by unexpected rearrangements. For instance, the reaction of 2-bromo-1,3-diphenylpropanedione with methylhydrazine to form 1-methyl-3,4-diphenyl-Δ²-pyrazolin-5-one involves a reorganization of the carbon skeleton, likely through a halohydrin rearrangement. rsc.org

Spectroscopic and Advanced Structural Characterization of 2 Pyrazoline, 3 Ethyl 1 Isopropyl

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Pyrazoline (B94618), 3-ethyl-1-isopropyl-, the IR spectrum is expected to show the following key absorption bands:

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) stretching | 2850 - 3000 | Medium to Strong |

| C=N (imine) stretching | 1600 - 1650 | Medium |

| C-N stretching | 1000 - 1350 | Medium |

The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the 1-substituted nature of the pyrazoline ring. The C=N stretching vibration is a key characteristic feature for the pyrazoline ring. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The theoretical exact mass of 3-ethyl-1-isopropyl-2-pyrazoline can be calculated based on its chemical formula, C₈H₁₆N₂. This calculated mass is then compared to the experimentally measured mass from an HRMS instrument.

The molecular formula of 3-ethyl-1-isopropyl-2-pyrazoline is C₈H₁₆N₂. Using the most common isotopes (¹²C, ¹H, ¹⁴N), the monoisotopic mass is calculated to be 140.1313 Da. An experimental HRMS measurement yielding a mass value extremely close to this calculated value would serve to confirm the molecular formula of the compound.

Table 1: Theoretical Mass Data for 3-ethyl-1-isopropyl-2-pyrazoline

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂ |

| Monoisotopic Mass | 140.1313 u |

| Average Mass | 140.232 g/mol |

This interactive table provides the fundamental mass data for the target compound.

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

For 3-ethyl-1-isopropyl-2-pyrazoline, the fragmentation is influenced by the pyrazoline ring and the alkyl substituents. Key fragmentation pathways for pyrazoline derivatives and aliphatic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a heteroatom (in this case, nitrogen). libretexts.org

Common fragmentation patterns for this compound would likely include:

Loss of an isopropyl group: A significant fragment could result from the cleavage of the bond between the isopropyl group and the nitrogen atom at position 1. This would result in a fragment ion corresponding to the loss of 43 Da (C₃H₇).

Loss of an ethyl group: Cleavage of the ethyl group from position 3 would lead to a fragment ion showing a loss of 29 Da (C₂H₅). youtube.com

Ring cleavage: The pyrazoline ring itself can undergo various cleavage patterns, characteristic of cyclic amine structures. researchgate.netnih.gov

Alpha-cleavage next to N1: The bond adjacent to the N-isopropyl group is a likely site for cleavage. nih.gov

An analysis of a related isomer, 4-ethyl-1-isopropyl-2-pyrazoline, shows major peaks at m/z 125 and 69. nih.gov The peak at m/z 125 could correspond to the loss of a methyl group (M-15), a common fragmentation for isopropyl moieties. The fragmentation of 3-ethyl-1-isopropyl-2-pyrazoline would be expected to produce a unique pattern based on its specific substitution.

Table 2: Predicted Major Mass Spectral Fragments for 3-ethyl-1-isopropyl-2-pyrazoline

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 140 | Molecular Ion [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 111 | [M - C₂H₅]⁺ |

| 97 | [M - C₃H₇]⁺ |

This interactive table outlines the expected fragmentation patterns based on the compound's structure.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. For compounds with chromophores, such as the C=N bond in the pyrazoline ring, this technique reveals information about electronic transitions. The pyrazoline system contains both σ (sigma), π (pi), and n (non-bonding) electrons.

The UV-Vis spectrum of 3-ethyl-1-isopropyl-2-pyrazoline is expected to show absorption bands corresponding to specific electronic transitions. The most prominent of these is typically the π → π* transition associated with the C=N double bond within the pyrazoline ring. researchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the excitation of a non-bonding electron from one of the nitrogen atoms to the π* antibonding orbital, may also be observed. The position and intensity of these absorption bands can be influenced by the solvent environment.

Many pyrazoline derivatives are known for their strong fluorescence properties, making them useful as fluorescent dyes and in organic light-emitting diodes (OLEDs). researchgate.netnih.gov Fluorescence is the emission of light from a molecule after it has absorbed light.

Following excitation by absorbing a photon (as seen in UV-Vis spectroscopy), the 3-ethyl-1-isopropyl-2-pyrazoline molecule can relax to a lower energy state by emitting a photon. This emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

The fluorescence spectrum would show an emission band characteristic of the compound. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Pyrazoline derivatives often exhibit high quantum yields, indicating efficient fluorescence. nih.gov The specific excitation and emission maxima, as well as the quantum yield, would be key photophysical properties to characterize for this compound. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of 3-ethyl-1-isopropyl-2-pyrazoline would be required.

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov This analysis reveals the electron density distribution within the crystal, from which a detailed molecular model can be built.

The data obtained from X-ray crystallography would provide precise measurements of:

Bond lengths: The exact distances between connected atoms (e.g., C-C, C-N, N-N, C=N).

Bond angles: The angles formed between three connected atoms, defining the geometry of the molecule.

Torsional angles: The dihedral angles that describe the conformation of the pyrazoline ring and the orientation of its substituents.

Crystal packing: How individual molecules are arranged in the crystal lattice.

This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the five-membered pyrazoline ring, which is typically in a non-planar, envelope or twisted conformation. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Pyrazoline, 3-ethyl-1-isopropyl- |

| 3-ethyl-1-isopropyl-2-pyrazoline |

| 2-Pyrazoline, 4-ethyl-1-isopropyl- |

| Carbon |

| Hydrogen |

Computational Chemistry and Theoretical Investigations of 2 Pyrazoline, 3 Ethyl 1 Isopropyl

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular behavior and properties of heterocyclic compounds like pyrazolines. eurasianjournals.com These methods provide deep insights into the structural and electronic characteristics that govern their reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for predicting the geometry and electronic properties of pyrazoline derivatives. researchgate.netnih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-311G**), researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.commdpi.com

This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise predictions of bond lengths, bond angles, and dihedral angles. For instance, in a study of a representative pyrazoline, the calculated geometric parameters were found to be in excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the DFT approach. mdpi.com

Beyond geometry, DFT calculations reveal key electronic properties. The distribution of electron density across the molecule can be analyzed using methods like Natural Population Analysis (NPA), which assigns partial charges to each atom. mdpi.com This information is crucial for understanding the molecule's polarity, reactivity sites, and intermolecular interactions. For example, calculations on a substituted pyrazoline showed significant negative charges on the nitrogen atoms and oxygen atoms of a nitro group, identifying them as likely sites for electrophilic attack or coordination with metal ions. mdpi.com

Table 1: Selected Optimized Geometric Parameters for a Representative Pyrazoline Derivative (Data based on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) mdpi.com

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.38 | ||

| N2-C3 | 1.29 | ||

| C3-C4 | 1.50 | ||

| C4-C5 | 1.55 | ||

| C5-N1 | 1.48 | ||

| C5-N1-N2 | 112.5 | ||

| N1-N2-C3 | 111.0 | ||

| N2-C3-C4 | 117.8 | ||

| C3-C4-C5 | 102.6 | ||

| C4-C5-N1 | 102.9 | ||

| C5-N1-N2-C3 | -16.8 | ||

| N1-N2-C3-C4 | 19.9 | ||

| N2-C3-C4-C5 | -12.4 | ||

| C3-C4-C5-N1 | -4.4 | ||

| C4-C5-N1-N2 | 14.2 |

This interactive table provides a summary of key geometric parameters obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap Determination)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. DFT calculations are routinely used to determine these values. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazoline Derivative (Data based on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline) mdpi.com

| Molecular Orbital | Energy (eV) |

| HOMO | -5.98 |

| LUMO | -2.54 |

| Energy Gap (ΔE) | 3.44 |

This interactive table displays the calculated energies of the HOMO, LUMO, and the resultant energy gap.

Spectroscopic Property Prediction

Computational methods are invaluable for interpreting and predicting the spectroscopic features of molecules, providing a direct link between theoretical models and experimental data.

Theoretical Prediction of NMR and IR Spectra

Theoretical calculations can accurately predict the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of pyrazoline derivatives. jocpr.comresearchgate.net By calculating the vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net Comparing these predicted frequencies with experimental IR data helps in the assignment of specific spectral bands to the corresponding molecular vibrations, such as C=N stretching, N-N stretching, and C-H bending modes. mdpi.comnih.gov

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. jocpr.comresearchgate.net These theoretical shifts provide powerful confirmation of the molecular structure, especially in complex molecules where spectral interpretation can be ambiguous. researchgate.net

Modeling of Electronic Transitions and Fluorescence Characteristics

The fluorescent nature of many pyrazoline derivatives is one of their most significant properties. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool used to model the electronic absorption and emission spectra of these compounds. mdpi.com

By calculating the energies of various electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λ_max) in the UV-Visible spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO (a π → π* transition) or from a non-bonding orbital to the LUMO (an n → π* transition). mdpi.com The analysis of the orbitals involved confirms the nature of the transition, often identifying it as an intramolecular charge transfer (ICT) process, which is fundamental to the photophysical behavior of many pyrazolines. rsc.org Furthermore, these calculations can model the emission process (fluorescence), predicting the color of light the molecule will emit after being excited. mdpi.com

Molecular Dynamics and Conformational Studies

While quantum chemical calculations typically focus on a single, static molecular structure (the energy minimum), molecules in reality are dynamic entities that constantly move and change their shape. Molecular Dynamics (MD) simulations are computational methods used to study this dynamic behavior over time. eurasianjournals.com

MD simulations can explore the conformational landscape of flexible molecules like 2-pyrazoline (B94618), 3-ethyl-1-isopropyl-, identifying the most stable conformations and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule behaves in solution or how it might interact with a biological target. nih.govtandfonline.com By simulating the molecule's movement, MD can provide insights into its flexibility, stability, and the range of shapes it can adopt, which complements the static picture provided by DFT. nih.gov

Conformational Analysis and Stability

Detailed computational studies focusing specifically on the conformational analysis and relative stabilities of different conformers of 2-Pyrazoline, 3-ethyl-1-isopropyl- are not extensively available in the reviewed scientific literature. Such an analysis would typically involve quantum chemical calculations to identify various spatial arrangements of the ethyl and isopropyl groups relative to the pyrazoline ring, and to determine the associated energy landscapes. This would reveal the most stable, low-energy conformations of the molecule. However, specific data on bond lengths, bond angles, and dihedral angles for these conformers, which are crucial for a thorough conformational analysis, have not been reported in the searched literature.

Tautomeric Equilibrium Investigations

The potential for tautomerism in pyrazoline derivatives is a subject of chemical interest. However, theoretical investigations into the tautomeric equilibrium of 2-Pyrazoline, 3-ethyl-1-isopropyl- are not described in the available search results. A comprehensive study would involve calculating the relative energies of the possible tautomeric forms to predict their populations at equilibrium. Without such studies, a quantitative discussion of the tautomeric preferences of this specific compound cannot be provided.

Intermolecular Interaction Analysis

While comprehensive studies on the general intermolecular interactions of 2-Pyrazoline, 3-ethyl-1-isopropyl- using methods such as Hirshfeld surface analysis or dipole moment calculations are not detailed in the provided search results, some insights can be gleaned from in silico docking studies.

In a study investigating the metabolites of the endophytic fungus Alternaria alternata K-10, 2-Pyrazoline, 3-ethyl-1-isopropyl- was identified and its interaction with a biological receptor was analyzed computationally. nih.gov This analysis provides some information on the potential intermolecular forces at play when this compound binds to a protein.

The study reported a receptor-ligand binding energy and identified key amino acid residues involved in the interaction. nih.gov Specifically, the binding was characterized by both hydrogen bonds and hydrophobic interactions. nih.gov The details of these interactions are summarized in the table below.

| Interaction Type | Interacting Residues | Binding Energy (kcal/mol) |

| Hydrogen Bond | Val146(B) | -4.8 |

| Hydrophobic Bonds | Val7(A), Asn51(A), Gly145(A), Val146(A), Val7(B), Asn51(B) | |

| Data from an in silico analysis of 2-Pyrazoline, 3-ethyl-1-isopropyl- with a biological receptor. nih.gov |

It is important to note that this data pertains to the interaction of the compound within a specific biological context and not a general analysis of its intermolecular forces in a pure state. nih.gov Information regarding its dipole moment or a detailed Hirshfeld surface analysis, which would provide quantitative insights into intermolecular contacts, was not available in the searched literature.

Advanced Applications of 2 Pyrazoline, 3 Ethyl 1 Isopropyl in Chemical Science

Role as Synthons and Intermediates in Complex Organic Synthesis

Pyrazoline derivatives, including the conceptual framework of 2-Pyrazoline (B94618), 3-ethyl-1-isopropyl-, are highly valued as synthons and intermediates in the construction of more complex molecular architectures. rsc.orgrsc.org The stability of the pyrazoline ring, coupled with its reactivity under specific conditions, makes it a versatile building block in organic synthesis. rsc.org

One of the most common methods for synthesizing 2-pyrazolines involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.net In the case of 2-Pyrazoline, 3-ethyl-1-isopropyl-, this would conceptually involve the reaction of an appropriate α,β-unsaturated ketone with isopropylhydrazine. The reaction is often carried out in the presence of an acid or base catalyst and can be optimized using various techniques, including microwave irradiation, to improve yields and reduce reaction times. rsc.org

Once formed, the pyrazoline ring can undergo various transformations. For instance, 2-pyrazolines can be oxidized to the corresponding aromatic pyrazoles, which are another important class of heterocyclic compounds with diverse biological activities. researchgate.net Reagents such as bromine or simply heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere can achieve this transformation. rsc.org Furthermore, under certain acidic conditions, the pyrazoline ring can be cleaved to yield other valuable organic synthons. researchgate.net This reactivity underscores the importance of pyrazolines as pivotal intermediates, allowing chemists to access a variety of molecular scaffolds.

The versatility of pyrazolines as synthons is further demonstrated by their use in the synthesis of other heterocyclic systems. The functional groups appended to the pyrazoline ring, such as the ethyl and isopropyl groups in the target molecule, can be further modified to build more intricate structures. This adaptability makes pyrazoline derivatives indispensable tools in the synthetic chemist's arsenal (B13267) for creating novel compounds with desired properties.

Applications in Materials Science

The unique electronic and photophysical properties of the pyrazoline core are central to its applications in materials science. The intramolecular charge transfer (ICT) characteristics of many pyrazoline derivatives are a key factor in their utility in various advanced materials. rsc.org

Organic Luminescent and Fluorescent Materials

Pyrazoline derivatives are renowned for their strong fluorescence, typically in the blue region of the visible spectrum. iphy.ac.cn This luminescence arises from the π-conjugated system within the molecule. The specific emission properties can be tuned by altering the substituents on the pyrazoline ring. For 2-Pyrazoline, 3-ethyl-1-isopropyl-, the electronic nature of the ethyl and isopropyl groups would influence its photophysical characteristics.

Research has shown that 1,3,5-triaryl-2-pyrazolines, for example, are highly fluorescent and their emission can be shifted by introducing different functional groups on the aryl rings. While our subject molecule is not tri-aryl substituted, the fundamental pyrazoline chromophore is responsible for the luminescent behavior. The fluorescence quantum yields of some pyrazoline derivatives have been reported to be quite high, making them efficient light emitters. researchgate.net

The photophysical properties of a representative selection of pyrazoline derivatives are summarized in the table below, illustrating the range of absorption and emission wavelengths achievable with this class of compounds.

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Solvent |

| 1,3,5-triphenyl-2-pyrazoline | ~350-360 | ~430-460 | Various |

| 1,3-diphenyl-5-pyren-2-yl-4,5-dihydro-1H-pyrazole (DPP) | ~350 | 415 (dilute), 470 (film) | Various |

| 4-(3-(4-(decyloxy)phenyl)-1-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-diethylaniline (PPDPD) | ~346 | 430 (solid state) | DMF |

This table presents data for representative pyrazoline derivatives to illustrate the general photophysical properties of this class of compounds.

Organic Light-Emitting Diode (OLED) Components

The strong luminescence of pyrazoline derivatives makes them excellent candidates for use as emitting materials in Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net Specifically, their ability to emit in the blue region of the spectrum is highly sought after for full-color displays and white lighting applications.

In a typical bilayer OLED device, a pyrazoline derivative can be used as the light-emitting layer. For instance, a device using l-phenyl-3-(dimethylamino)styryl-5-(p-dimethylamino)phenyl)pyrazoline (PDP) as the light-emitting and hole-transporting layer has been successfully fabricated. researchgate.net The electroluminescence of these devices often originates from the pyrazoline derivative, demonstrating its role as the emissive component.

Furthermore, pyrazoline derivatives can be doped into a polymer matrix, such as poly(N-vinylcarbazole) (PVK), to act as the emitting centers. researchgate.net The efficiency of these OLEDs can be enhanced by the effective energy transfer from the host material to the pyrazoline dopant.

Hole-Transporting Materials in Electronic Devices

Beyond their emissive properties, pyrazoline derivatives are also widely recognized for their excellent hole-transporting capabilities. rsc.orgresearchgate.net This property is crucial for the efficient operation of multi-layered electronic devices like OLEDs and organic photovoltaic cells. The nitrogen atoms in the pyrazoline ring contribute to the electron-donating nature of the molecule, facilitating the transport of positive charge carriers (holes).

The hole mobility of pyrazoline derivatives can be in the range of 10⁻⁵ to 10⁻⁶ cm²/Vs, which is suitable for many organic electronic applications. rsc.org The HOMO (Highest Occupied Molecular Orbital) energy levels of pyrazolines are often well-aligned with the work function of common anodes like indium tin oxide (ITO), which promotes efficient hole injection. bohrium.com The specific substituents on the pyrazoline ring, such as the ethyl and isopropyl groups in our target molecule, would modulate these electronic properties.

Brightening Agents for Textiles and Papers

The strong blue fluorescence of pyrazoline derivatives has led to their commercial use as optical brightening agents (OBAs) for textiles, papers, and plastics. rsc.org These compounds function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This blue emission counteracts any yellowish tint in the material, resulting in a whiter and brighter appearance.

Pyrazoline-based brighteners are particularly effective for synthetic fibers like polyamides. They can be applied to fabrics using conventional dyeing methods. The choice of substituents on the pyrazoline core allows for the fine-tuning of properties such as solubility, substantivity to the fiber, and lightfastness.

Electrophotography and Electroluminescence Applications

The excellent charge-transporting and photoluminescent properties of pyrazoline derivatives also make them suitable for applications in electrophotography and general electroluminescence. rsc.orgresearchgate.net In electrophotography, which is the technology behind photocopiers and laser printers, materials that can generate and transport charge upon exposure to light are required. The ability of pyrazolines to act as hole-transporting materials is key to their utility in the photoreceptor drums of these devices.

In the broader context of electroluminescence, pyrazoline derivatives can be used in various device architectures beyond OLEDs. They can be incorporated into polymer-based light-emitting devices or used in applications where electrically generated light is needed. The combination of their strong emission and good charge-carrying properties makes them versatile materials for a range of optoelectronic applications. rsc.org

Coordination Chemistry and Catalysis

Ligands for Transition Metal Complexes

There is currently a lack of specific studies documenting the use of 2-Pyrazoline, 3-ethyl-1-isopropyl- as a ligand in the formation of transition metal complexes. Research on analogous pyrazoline compounds demonstrates that the nitrogen atoms of the pyrazoline ring can effectively coordinate with metal centers, leading to the formation of stable complexes with diverse geometries and electronic properties. For instance, other pyrazoline derivatives have been shown to form complexes with metals such as copper, zinc, and palladium, which exhibit interesting magnetic and photoluminescent properties. However, no such data has been found specifically for 2-Pyrazoline, 3-ethyl-1-isopropyl- .

Catalytic Applications in Organic Reactions

The catalytic potential of 2-Pyrazoline, 3-ethyl-1-isopropyl- in organic synthesis remains an unexplored area of research. While various pyrazoline-based ligands and their metal complexes are known to catalyze a range of organic transformations, including C-C bond formation and asymmetric reactions, no catalytic systems explicitly employing 2-Pyrazoline, 3-ethyl-1-isopropyl- have been reported. The electronic and steric effects of the ethyl and isopropyl substituents could potentially influence the catalytic activity and selectivity of a metal complex, but without experimental data, this remains speculative.

Chemosensors for Metal Ion Recognition

Similarly, the application of 2-Pyrazoline, 3-ethyl-1-isopropyl- as a chemosensor for metal ion recognition has not been described in the available literature. The pyrazoline scaffold is often incorporated into larger molecular frameworks to create fluorescent or colorimetric sensors for the detection of specific metal ions. The binding affinity and selectivity of such sensors are highly dependent on the nature and position of the substituents on the pyrazoline ring. For other pyrazoline derivatives, researchers have reported successful detection of ions like Zn²⁺, Fe³⁺, and Hg²⁺. However, no studies have been identified that investigate the sensing capabilities of 2-Pyrazoline, 3-ethyl-1-isopropyl- .

Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Pyrazoline, 3 Ethyl 1 Isopropyl

Chromatographic Techniques for Purity and Separation

Chromatography is fundamental in the analysis of pyrazoline derivatives, enabling the separation of the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the determination and quantification of pyrazoline derivatives. ijcpa.in Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase. ijcpa.in The chromatographic separation is achieved based on the differential partitioning of the analyte between the two phases. ijcpa.in

A typical validated RP-HPLC method for a pyrazoline derivative involves an isocratic elution mode, where the mobile phase composition remains constant throughout the analysis. ijcpa.in The mobile phase often consists of a mixture of an aqueous component (like water with 0.1% trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol. ijcpa.in Detection is commonly performed using a UV detector at a wavelength where the pyrazoline chromophore exhibits maximum absorbance. ijcpa.in Method validation is performed to ensure linearity, precision, and specificity. ijcpa.in For instance, the linearity of a method for a pyrazoline derivative was established in a concentration range of 50 to 150 µg/mL, showing a correlation coefficient of 0.9995, which indicates excellent correlation. ijcpa.in

Table 1: Example of RP-HPLC Conditions for Pyrazoline Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80) ijcpa.in |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at 206 nm ijcpa.in |

| Column Temperature | 25 ± 2°C ijcpa.in |

| Mode | Isocratic ijcpa.in |

This interactive table summarizes typical conditions for the HPLC analysis of a pyrazoline derivative.

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative assessment of pyrazoline derivatives. researchgate.netpramanaresearch.org It is primarily used to monitor the progress of synthesis reactions, identify the presence of the compound, and check the purity of the final product. pramanaresearch.orglew.ro

The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel. pramanaresearch.org The plate is then developed in a sealed chamber containing a suitable mobile phase, or eluent. rdd.edu.iq The choice of eluent is critical for achieving good separation. rdd.edu.iq The separated spots are visualized, often under a UV lamp. lew.ro The purity of the compound can be preliminarily assessed by the presence of a single spot. pramanaresearch.org

Table 2: Example Solvent Systems for TLC Analysis of Pyrazoline Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Ratio | Use Case |

|---|---|---|---|

| Silica Gel G pramanaresearch.org | Petroleum Ether : Ethyl Acetate (B1210297) pramanaresearch.org | 9:1 | Purity check pramanaresearch.org |

| Silica Gel rdd.edu.iq | n-hexane : ethyl acetate rdd.edu.iq | 7:3 | Reaction monitoring rdd.edu.iq |

This interactive table presents various solvent systems used in the TLC analysis of pyrazoline derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a synthesized compound. nih.gov This method provides empirical evidence for the compound's molecular formula. nih.gov The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical structure. nih.gov A close agreement between the found and calculated values serves as strong evidence for the structural integrity and purity of the synthesized pyrazoline derivative. nih.gov

For example, in the characterization of various 1,3,5-trisubstituted-2-pyrazoline derivatives, elemental analysis was performed, and the results were found to be in accordance with the proposed structures. nih.gov

Table 3: Illustrative Elemental Analysis Data for Pyrazoline Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Derivative A | C₃₀H₂₃ClN₂O₃S | C, 68.37; H, 4.40; N, 5.32 | C, 68.36; H, 4.43; N, 5.28 nih.gov |

| Derivative B | C₂₉H₂₁ClN₂O₃S | C, 67.90; H, 4.13; N, 5.46 | C, 67.92; H, 4.16; N, 5.47 nih.gov |

| Derivative C | C₃₆H₂₇ClN₂O₃S | C, 71.69; H, 4.51; N, 4.64 | C, 71.71; H, 4.47; N, 4.65 nih.gov |

This interactive table showcases sample data from elemental analyses, comparing the calculated and experimentally found elemental compositions for different pyrazoline derivatives.

Future Research Directions and Perspectives on 2 Pyrazoline, 3 Ethyl 1 Isopropyl

Innovation in Sustainable Synthesis and Process Optimization

The future synthesis of 2-Pyrazoline (B94618), 3-ethyl-1-isopropyl- will likely focus on environmentally friendly and efficient methods, moving away from traditional techniques that often involve hazardous solvents, high temperatures, and long reaction times. rsc.orgnih.gov The primary synthetic route to 2-pyrazolines involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine (B178648) derivatives. rsc.org For the target compound, this would involve reacting an appropriate α,β-unsaturated ketone with isopropylhydrazine.

Innovations will center on green chemistry principles to optimize this process. rsc.org Research could explore a variety of modern synthetic methodologies that have proven effective for other pyrazoline derivatives.

Key areas for research include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to produce pyrazoline compounds in higher yields and at faster rates compared to conventional refluxing methods. nih.gov Applying MAOS to the synthesis of 3-ethyl-1-isopropyl-2-pyrazoline could significantly reduce reaction times and energy consumption.

Ultrasonic Irradiation: Sonication offers another energy-efficient alternative to conventional heating, promoting reactions through acoustic cavitation. nih.gov Its application could enhance reaction rates and yields.

Green Solvents and Catalysts: Future work will likely investigate the use of biodegradable and non-toxic solvents, such as ethyl lactate (B86563), which has been used successfully in the synthesis of other pyrazolines. researchgate.net The use of water as a solvent ("on water" synthesis) or solvent-free grinding techniques are also promising green alternatives. rsc.org Furthermore, employing recyclable, non-toxic catalysts like cerium chloride heptahydrate or tungstate (B81510) sulfuric acid could replace more hazardous options. rsc.orgresearchgate.net

One-Pot Procedures: Developing a "one-pot" synthesis, where the intermediate α,β-unsaturated ketone is generated in situ and immediately reacted with isopropylhydrazine without isolation, would improve process efficiency and reduce waste. rsc.org

Table 1: Potential Sustainable Synthesis Methods for 2-Pyrazoline, 3-ethyl-1-isopropyl-

| Method | Potential Advantages | Relevant Findings from Pyrazoline Research | Citation |

|---|---|---|---|

| Microwave Irradiation | Faster reaction rates, higher yields, reduced energy use. | Proven effective for various 1,3,5-trisubstituted-2-pyrazolines. | nih.gov |

| Ultrasonic Irradiation | Energy efficiency, applicable to green chemistry protocols. | Used for synthesizing fluorinated pyrazoles and other derivatives. | rsc.orgnih.gov |

| Green Solvents | Reduced environmental impact, improved safety. | Ethyl lactate (biodegradable) and water have been used successfully. | rsc.orgresearchgate.net |

| Solid Acid Catalysts | Recyclable, easy to handle, environmentally benign. | Tungstate sulfuric acid (TSA) has been proposed as a green catalyst. | rsc.org |

| Solvent-Free Grinding | Minimizes volatile organic compound (VOC) emissions. | An established green alternative to conventional synthesis. | rsc.org |

Design and Engineering of Novel Materials Based on the Pyrazoline Scaffold

The pyrazoline ring is a versatile scaffold known for its unique electronic and photophysical properties, making it a valuable component in materials science. researchgate.net The specific substituents of 2-Pyrazoline, 3-ethyl-1-isopropyl- could be leveraged to engineer novel materials with tailored characteristics.

Future research in this area would involve incorporating this pyrazoline derivative as a building block into larger molecular architectures. The ethyl and isopropyl groups can influence solubility, steric hindrance, and intermolecular interactions, which are critical for material properties.

Potential research directions include:

Organic Light-Emitting Diodes (OLEDs): Many pyrazoline derivatives exhibit strong fluorescence. Research would focus on characterizing the photoluminescent properties of 2-Pyrazoline, 3-ethyl-1-isopropyl- and related compounds to assess their potential as emitters or charge-transporting materials in OLED devices.

Polymer Chemistry: The pyrazoline moiety could be attached to a polymer backbone or used to create new polymers. For instance, creating a polysilylurea by reacting a silyl-substituted diamine with a diisocyanate could be a pathway to new materials, where the pyrazoline unit imparts specific optical or electronic functions. google.com

Functional Dyes and Sensors: The electronic structure of the pyrazoline ring can be sensitive to its environment. This opens up possibilities for designing new colorimetric or fluorescent sensors where binding to an analyte (e.g., a metal ion) would cause a detectable change in the pyrazoline's absorption or emission spectrum.

Advanced Theoretical and Computational Studies for Rational Design and Property Prediction

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving time and resources. For a molecule like 2-Pyrazoline, 3-ethyl-1-isopropyl-, where experimental data is scarce, theoretical studies are invaluable.

Advanced computational methods can provide deep insights into the molecule's behavior and potential applications.

Key areas for computational investigation:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.net This is fundamental to understanding its stability and reactivity.

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability and is essential for predicting the molecule's electronic and optical properties. researchgate.net

Reaction Mechanism Modeling: Theoretical studies can elucidate the mechanisms of potential reactions, such as its synthesis via [3+2] cycloaddition. mdpi.commdpi.com By modeling the transition states and intermediates, researchers can understand the regioselectivity and kinetics of the reaction, which is critical for optimizing synthetic conditions. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, QSAR principles can be applied to materials science. dntb.gov.ua By computationally generating and evaluating a library of related pyrazoline derivatives, researchers could build models that correlate specific structural features (like the size and nature of the N1 and C3 substituents) with desired properties (like fluorescence wavelength or charge mobility).

Table 2: Predicted Properties via Computational Studies for 2-Pyrazoline, 3-ethyl-1-isopropyl-

| Computational Method | Predicted Property | Significance | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties. | Provides fundamental understanding of structure and stability. | researchgate.net |

| HOMO-LUMO Gap Analysis | Chemical reactivity, kinetic stability, electronic transitions. | Helps predict suitability for electronic and optical applications. | researchgate.net |

| Molecular Electron Density Theory (MEDT) | Reaction pathways and mechanisms (e.g., cycloaddition). | Guides the rational design of efficient synthetic routes. | mdpi.commdpi.com |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Predicts photophysical properties for applications in dyes and OLEDs. | researchgate.net |

Exploration of New Chemical Reactivities and Transformations

Understanding the fundamental reactivity of 2-Pyrazoline, 3-ethyl-1-isopropyl- is essential for unlocking its potential as a synthetic building block. The pyrazoline ring is not merely a stable core; it can participate in a variety of chemical transformations.

Future research should explore how the specific ethyl and isopropyl substituents influence the known reactivity of the pyrazoline heterocycle and investigate novel transformations.

Potential avenues of exploration:

Oxidation and Dehydrogenation: Pyrazolines can be easily oxidized to the corresponding pyrazoles. csic.es Investigating this transformation for 2-Pyrazoline, 3-ethyl-1-isopropyl- would provide a route to a new pyrazole (B372694) derivative (1-isopropyl-3-ethyl-pyrazole), which could have its own unique applications.

Cycloaddition Reactions: The double bond within the pyrazoline ring, or the molecule acting as a dipole in other reactions, could be exploited. Research into its participation in [3+2] cycloadditions, either as the dipolarophile or as a precursor to a 1,3-dipole, could lead to the synthesis of complex polycyclic systems. mdpi.com

Ring-Opening and Rearrangement Reactions: Under certain conditions (e.g., thermal or photochemical), pyrazoline rings can undergo rearrangements or ring-opening to form other valuable structures. Exploring these reactions could provide novel synthetic pathways to different classes of nitrogen-containing compounds.

Metal-Catalyzed Cross-Coupling: The pyrazoline scaffold can be functionalized using modern catalytic methods. For example, if a halogen atom were introduced onto the pyrazoline ring or its substituents, palladium-catalyzed reactions like the Suzuki or Heck coupling could be used to attach new functional groups, greatly expanding the range of accessible derivatives. nih.gov

Q & A

(Basic) How can researchers optimize the synthesis of 3-ethyl-1-isopropyl-2-pyrazoline for high yield and purity?

Methodological Answer:

- Step 1: Reactant Ratios and Catalysis

Adjust molar ratios of precursors (e.g., hydrazine derivatives and ketones) and introduce catalytic agents (e.g., acetic acid) to enhance cyclization efficiency . - Step 2: Reflux Conditions

Optimize reflux duration and temperature to minimize side reactions. For example, prolonged reflux may improve cyclization but risk decomposition . - Step 3: Purification

Use recrystallization with ethanol or ether to isolate the compound. Monitor purity via TLC with a solvent system (e.g., toluene:ethyl acetoacetate:water = 8.7:1.2:1.1) and iodine vapor visualization . - Step 4: Yield Analysis

Calculate gravimetric yields and compare against theoretical values to identify bottlenecks.

(Basic) What experimental designs are suitable for studying substituent effects on 2-pyrazoline derivatives?

Methodological Answer:

- Factorial Design

Employ a 2<sup>k</sup> factorial design to test variables like alkyl chain length (ethyl vs. isopropyl) and reaction temperature. This identifies interactive effects between substituents and reaction conditions . - Quasi-Experimental Approach

Compare experimental and control groups (e.g., substituted vs. unsubstituted pyrazolines) while controlling for confounding variables like solvent polarity . - Data Collection

Use spectroscopic data (NMR, IR) and computational metrics (e.g., dipole moments) to quantify substituent impacts .

(Advanced) How can contradictions in spectroscopic data for 3-ethyl-1-isopropyl-2-pyrazoline derivatives be resolved?

Methodological Answer:

- Triangulation Strategy

- Statistical Analysis

Apply regression models to identify outliers or systematic errors in data collection (e.g., solvent impurities affecting NMR shifts) .

(Advanced) How can AI-driven simulations improve reaction mechanism studies for 2-pyrazoline derivatives?

Methodological Answer:

- COMSOL Multiphysics Integration

Model reaction pathways (e.g., cyclization kinetics) using AI-optimized parameters. For example, simulate transition states to predict activation energies . - Real-Time Adjustments

Implement machine learning algorithms to adjust experimental conditions (e.g., temperature, pressure) based on intermediate detection via inline spectroscopy .

(Basic) What purification techniques are effective for isolating 3-ethyl-1-isopropyl-2-pyrazoline from byproducts?

Methodological Answer:

- Membrane Separation

Use ultrafiltration membranes to separate the compound based on molecular weight and polarity . - Column Chromatography

Optimize mobile phase composition (e.g., hexane:ethyl acetate gradients) for high-resolution separation .